molecular formula C9H16ClN3 B14169865 2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride

2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride

Katalognummer: B14169865
Molekulargewicht: 201.70 g/mol
InChI-Schlüssel: UWSQYYPJBMGGII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C9H16ClN3 and a molecular weight of 201.70 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4,5,6-trimethylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity .

Analyse Chemischer Reaktionen

2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:

  • 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
  • 2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules .

Eigenschaften

Molekularformel

C9H16ClN3

Molekulargewicht

201.70 g/mol

IUPAC-Name

2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-6-7(2)11-9(4-5-10)12-8(6)3;/h4-5,10H2,1-3H3;1H

InChI-Schlüssel

UWSQYYPJBMGGII-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N=C1C)CCN)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.